3-methyl-1H-indazole

Übersicht

Beschreibung

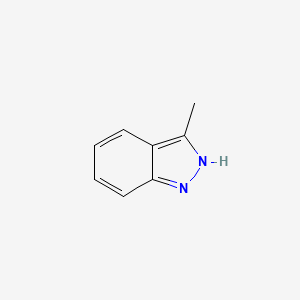

3-methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The methyl group at the 3-position of the indazole ring distinguishes this compound from other indazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. One common approach involves the Cu(OAc)₂-catalyzed N–N bond formation using oxygen as the terminal oxidant. This method starts with 2-(methylamino)benzonitrile reacting with an organometallic reagent to form an N–H ketimine species, which then undergoes Cu(OAc)₂-catalyzed reaction in DMSO under an O₂ atmosphere to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable processes that ensure high yields and purity. One such method includes the synthesis of 3-methyl-6-nitro-1H-indazole as an intermediate, which is then further processed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1H-indazole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of the indazole ring, which provides multiple reactive sites.

Common Reagents and Conditions

Electrophilic Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Oxidation: Oxidative reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reductive reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while nitration can produce nitro-substituted indazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methyl-1H-indazole and its derivatives have garnered attention for their potential as therapeutic agents. Key areas of focus include:

- Anticancer Activity : Research has demonstrated that this compound derivatives can inhibit cancer cell proliferation. For instance, a study synthesized several derivatives that showed strong inhibitory effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells. The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Bromodomain Inhibition : Specific derivatives of this compound have been identified as selective inhibitors of bromodomain-containing protein 4 (BRD4), a target implicated in cancer progression. Compounds like 9d demonstrated significant affinity for BRD4-BD1 and effectively suppressed the expression of c-Myc, a downstream target associated with tumor growth .

- Antifungal Properties : The compound has also shown promising antifungal activities against Candida species. Certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest potential for developing new antifungal agents .

Biological Research

The biological activities of this compound extend beyond anticancer effects:

- Anti-inflammatory Effects : Studies indicate that indazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antibacterial Activity : Some derivatives have demonstrated antibacterial properties, which could be beneficial in developing new antibiotics .

Chemical Synthesis

In the realm of organic chemistry, this compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including electrophilic substitutions and coupling reactions, facilitating the development of novel pharmaceuticals and agrochemicals .

Industrial Applications

The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of compounds with tailored properties for specific industrial applications .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6o | K562 | 5.15 | Apoptosis induction via Bcl2 inhibition |

| 9d | MV4;11 | Not specified | BRD4 inhibition leading to c-Myc suppression |

| 10g | A549 | Not specified | Induces cell cycle arrest |

Table 2: Antifungal Activity of Indazole Derivatives

| Compound | Candida Species | MIC (mM) |

|---|---|---|

| 10g | C. albicans | 0.5 |

| 10a | C. glabrata (susceptible) | 0.8 |

| 10c | C. glabrata (resistant) | 1.0 |

Case Study 1: Anticancer Evaluation

A study focused on synthesizing a series of this compound derivatives to evaluate their anticancer properties against multiple cell lines. The results indicated that certain modifications to the indazole core significantly enhanced antitumor activity, suggesting a structure-activity relationship that could guide future drug development .

Case Study 2: Antifungal Development

Research on the antifungal properties of indazole derivatives revealed that specific substitutions could improve efficacy against resistant strains of Candida species. This highlights the potential for these compounds to address growing concerns about antifungal resistance .

Wirkmechanismus

The mechanism of action of 3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of kinases such as CHK1 and CHK2, which play crucial roles in cell cycle regulation and DNA damage response . Additionally, these compounds can modulate the p53/MDM2 pathway, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

3-methyl-1H-indazole can be compared with other indazole derivatives, such as 1-methylindazole-3-carboxylic acid and 2H-indazole. While these compounds share a common indazole core, their unique substituents confer different chemical and biological properties.

1-methylindazole-3-carboxylic acid: This compound is used as an intermediate in organic synthesis and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other indazole derivatives.

Biologische Aktivität

3-Methyl-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of bromodomain-containing protein 4 (BRD4), which plays a significant role in cancer progression.

Key Findings:

- A series of this compound derivatives were synthesized and evaluated for their inhibitory activities against BRD4-BD1. Notably, compounds such as 9d, 9u, and 9w exhibited strong affinities and effectively suppressed the proliferation of MV4;11 cancer cell lines. Compound 9d demonstrated excellent selectivity for BRD4 and effectively inhibited c-Myc expression, a downstream target of BRD4 .

- Another study reported that compound 6o showed promising inhibitory effects against K562 leukemia cells with an IC50 value of 5.15 µM, while exhibiting selectivity for normal HEK-293 cells (IC50 = 33.2 µM). This compound was found to induce apoptosis through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Research Highlights:

- A study synthesized several derivatives (1a-1d and 2a-2d) of this compound and evaluated their antibacterial activity using the cup plate method against Bacillus subtilis and Escherichia coli. All derivatives exhibited antibacterial activity, with varying degrees of effectiveness compared to ciprofloxacin as a standard .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 1a | B. subtilis | Active |

| 1b | E. coli | Active |

| 1c | B. subtilis | Active |

| 1d | E. coli | Active |

Antifungal Activity

The antifungal properties of indazole derivatives have been explored as well, particularly against Candida species.

Study Insights:

- A series of 3-phenyl-1H-indazole derivatives were evaluated for their anticandidal activity. Compound 10g was identified as the most active against Candida albicans, demonstrating significant potential for developing new antifungal agents .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10g | C. albicans | Low concentration effective |

| 10a | C. glabrata (susceptible) | Effective at 100 µM |

| 10c | C. glabrata (resistant) | Effective at 1 mM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Research indicates that specific substituents on the indazole ring significantly influence their biological efficacy.

Notable Observations:

Eigenschaften

IUPAC Name |

3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOPJXVQGMZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356243 | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50407-19-7, 3176-62-3 | |

| Record name | 3-Methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.